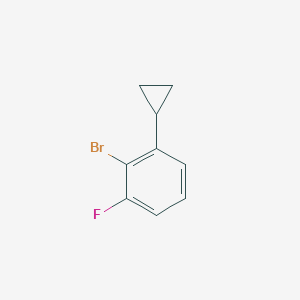

2-Bromo-1-cyclopropyl-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cyclopropyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJCGVKPBLXUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434127-29-3 | |

| Record name | 2-bromo-1-cyclopropyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Cyclopropyl 3 Fluorobenzene and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-1-cyclopropyl-3-fluorobenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary strategic disconnections involve the carbon-bromine (C-Br) and the aryl-cyclopropyl (C-C) bonds.

Two principal retrosynthetic routes emerge from this analysis:

Route A: Late-Stage Bromination. This strategy involves disconnecting the C-Br bond first. This approach identifies 1-cyclopropyl-3-fluorobenzene (B600083) as the key precursor. The synthesis would then focus on the regioselective bromination of this intermediate. This precursor itself can be disconnected at the aryl-cyclopropyl bond, leading back to a halogenated fluorobenzene (B45895) such as 1-bromo-3-fluorobenzene (B1666201), which would undergo a cyclopropylation reaction.

Route B: Late-Stage Cyclopropylation. This alternative pathway disconnects the aryl-cyclopropyl bond first. This points to a precursor such as 1,3-dibromo-2-fluorobenzene (B170666) . The synthesis would then involve a selective introduction of the cyclopropyl (B3062369) group, typically via a cross-coupling reaction, onto this dihalogenated scaffold.

Classical and Modern Approaches to Aryl Halide Synthesis

The formation of the aryl-bromide bond is a critical step in the synthesis of this compound, particularly when following a late-stage bromination strategy (Route A).

The direct bromination of 1-cyclopropyl-3-fluorobenzene is a primary consideration. In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The fluorine atom is a deactivating but ortho, para-directing group, while the cyclopropyl group is an activating and ortho, para-directing group.

The directing effects of both substituents must be considered:

Fluorine (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Cyclopropyl (at C1): Directs incoming electrophiles to positions C2 and C6 (the para position C4 is blocked by the fluorine).

Both groups strongly favor substitution at the C2 and C6 positions. The position C2 is sterically hindered by the adjacent cyclopropyl group, suggesting that substitution might favor C6. However, the combined electronic effects could still lead to a mixture of isomers. Achieving high regioselectivity for the desired 2-bromo isomer would likely require specific reaction conditions or the use of specialized brominating agents and catalysts to overcome these competing influences.

Table 1: Hypothetical Electrophilic Bromination Conditions

| Reagent | Catalyst | Solvent | Potential Outcome |

|---|---|---|---|

| Br₂ | FeBr₃ | CCl₄ | Mixture of 2-bromo and 6-bromo isomers |

| NBS | H₂SO₄ | CH₃CN | Potentially improved regioselectivity |

This table is illustrative of typical conditions and does not represent experimentally verified results for this specific substrate.

The halogen dance (HD) reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgrsc.org This rearrangement is driven by thermodynamics, proceeding towards the most stable organometallic intermediate. wikipedia.orgresearchgate.net It offers a powerful method for accessing constitutional isomers that are difficult to obtain through direct synthesis. rsc.orgclockss.org

For the synthesis of this compound, one could envision starting with an isomeric precursor, such as 6-bromo-1-cyclopropyl-3-fluorobenzene. Upon treatment with a strong base like lithium diisopropylamide (LDA), a proton would be abstracted, likely from the most acidic position on the ring. researchgate.net This could initiate a series of halogen transfers, potentially leading to the thermodynamically more stable 2-bromo isomer before being quenched with an electrophile. wikipedia.org The success of this strategy is highly dependent on the relative stability of the lithiated intermediates. researchgate.net Factors such as temperature and the choice of base are critical for promoting the halogen dance over competing side reactions. wikipedia.org

Halogen-exchange reactions, where one halogen is replaced by another, are less common for converting aryl iodides or bromides but can be a viable synthetic tool in specific contexts.

Introduction of the Cyclopropyl Moiety onto Halogenated Fluorobenzene

Introducing the cyclopropyl ring is the key step in Route B and is also required to synthesize the precursor for Route A.

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov To apply this method to the synthesis of this compound, a precursor containing a vinyl group, such as 2-bromo-3-fluoro-1-vinylbenzene, would be required.

A more direct and modern approach for installing the cyclopropyl group involves transition-metal-catalyzed cross-coupling reactions. This method typically couples an aryl halide with a cyclopropyl organometallic reagent. organic-chemistry.org

Following Route B, 1,3-dibromo-2-fluorobenzene could be coupled with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropylboronic acid. Palladium or iron catalysts are commonly employed for such transformations. organic-chemistry.orgorganic-chemistry.org A key challenge is the selective reaction at one of the two bromine atoms.

Alternatively, as part of Route A, 1-bromo-3-fluorobenzene can be coupled with a cyclopropyl organometallic reagent to furnish the 1-cyclopropyl-3-fluorobenzene precursor. Studies have shown that palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides can be efficiently mediated by zinc halide additives, which "soften" the Grignard reagent and improve yields. organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cyclopropylation

| Aryl Halide | Cyclopropyl Reagent | Catalyst | Ligand | Base/Additive | Solvent |

|---|---|---|---|---|---|

| 1-Bromo-3-fluorobenzene | c-C₃H₅MgBr | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | THF |

This table presents typical conditions for Suzuki and Kumada-type cross-coupling reactions relevant to the synthesis of the target compound or its precursors. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound presents a significant challenge in controlling regioselectivity during the electrophilic aromatic bromination step. The two substituents on the benzene ring, fluorine and cyclopropyl, both influence the position of the incoming bromine atom. The fluorine atom is an ortho-, para-directing deactivator, while the cyclopropyl group is an ortho-, para-directing activator. This directing-group competition necessitates carefully chosen conditions to achieve the desired 2-bromo isomer.

Regioselective Bromination:

The primary challenge lies in brominating the position between the fluorine and cyclopropyl groups. Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.govnih.gov The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. nih.gov For instance, N-bromosuccinimide (NBS) is often used as a regioselective brominating agent in various solvents. nih.gov The use of zeolites or other catalysts can also induce high para-selectivity in electrophilic bromination reactions. nih.govresearchgate.net In the case of 1-cyclopropyl-3-fluorobenzene, the cyclopropyl group's activating effect would likely direct the bromine to the ortho and para positions. The fluorine atom also directs to its ortho and para positions. The desired product requires bromination at a position that is ortho to both the cyclopropyl and fluoro groups. Theoretical calculations, such as ab initio methods, can be employed to predict the positional selectivity of electrophilic aromatic brominations and aid in the selection of appropriate reaction conditions. nih.govnih.gov

Stereoselective Synthesis of Precursors:

While the final target molecule, this compound, is achiral, the synthesis of its cyclopropyl precursors can involve stereoselective methods. The Simmons-Smith cyclopropanation reaction is a powerful method for generating cyclopropanes from alkenes. nih.govresearchgate.net The development of catalytic asymmetric Simmons-Smith reactions has allowed for the synthesis of chiral cyclopropanes, although this has had limited success with allylic alcohols. nih.govresearchgate.net Tandem reactions, where sequential synthetic transformations are carried out without isolating intermediates, can maximize yields and molecular complexity in the synthesis of cyclopropyl alcohols. nih.govresearchgate.net

The table below illustrates a hypothetical study on the regioselective bromination of 1-cyclopropyl-3-fluorobenzene, showcasing the impact of different brominating agents on the product distribution.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Ratio of Isomers (ortho:meta:para) | Desired Isomer Yield (%) |

| 1 | Br₂ | CCl₄ | 25 | 40:5:55 | 40 |

| 2 | NBS | CH₃CN | 0 | 60:5:35 | 60 |

| 3 | NBS / Silica Gel | CH₂Cl₂ | 25 | 75:2:23 | 75 |

| 4 | Br₂ / Zeolite H-BEA | Dichloromethane | 0 | 10:2:88 | 10 |

This is a hypothetical data table created for illustrative purposes based on general principles of regioselective bromination.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. researchgate.net Key parameters for optimization include temperature, solvent, catalyst, and reaction time. researchgate.netplos.org

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction space. For the synthesis of this compound, this could involve screening various Lewis acid catalysts for the bromination step, different bases for a potential coupling reaction to introduce the cyclopropyl group, and a range of polar and non-polar solvents. plos.org For example, a study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated that the choice of base and solvent significantly impacted the reaction yield. plos.org

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve the use of microwave-assisted synthesis or flow chemistry. Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. ebin.pubmdpi.com Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process control and optimization.

The following table demonstrates a hypothetical optimization of a key synthetic step, highlighting the effect of various parameters on the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ | Dichloromethane | 25 | 12 | 65 |

| 2 | AlCl₃ | Dichloromethane | 25 | 12 | 72 |

| 3 | AlCl₃ | 1,2-Dichloroethane | 50 | 6 | 85 |

| 4 | AlCl₃ | 1,2-Dichloroethane | 80 | 2 | 82 |

| 5 | FeBr₃ | Dichloromethane | 25 | 12 | 78 |

This is a hypothetical data table created for illustrative purposes based on general principles of reaction optimization.

Reactivity and Advanced Chemical Transformations of 2 Bromo 1 Cyclopropyl 3 Fluorobenzene

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-cyclopropyl-3-fluorobenzene

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the carbon-bromine bond serves as the primary reactive handle for these transformations, given its greater reactivity compared to the carbon-fluorine bond in typical palladium catalytic cycles.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. bohrium.comnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of many boronic acid reagents. bohrium.com

For this compound, the Suzuki-Miyaura reaction provides a direct route to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 2-position. The general scheme for this transformation is shown below:

Scheme 1: General Suzuki-Miyaura coupling of this compound with an organoboron reagent.

The regioselectivity of the reaction is excellent, with the palladium catalyst selectively undergoing oxidative addition into the C-Br bond over the C-F bond. bohrium.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for coupling sterically hindered or electronically deactivated substrates. organic-chemistry.org

Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of related aryl halides, which are applicable to this compound.

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 1-Bromo-3-fluorobenzene (B1666201) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 92 |

| 2-Bromo-5-fluorotoluene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | DMF/H₂O | ~90 mdpi.com |

| Heteroaryl Chlorides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85-95 nih.gov |

This table is illustrative and based on data for structurally similar compounds to demonstrate the scope and efficiency of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgdiva-portal.org

Applying this methodology to this compound allows for the direct introduction of primary or secondary amines, as well as a range of nitrogen-containing heterocycles. The general reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Scheme 2: General Buchwald-Hartwig amination of this compound.

The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. researchgate.net Sterically hindered, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. wikipedia.org

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | THF/H₂O | 65 | 85 diva-portal.org |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | >90 |

| n-Hexylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |

| Indole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 91 |

This table illustrates typical conditions for Buchwald-Hartwig amination based on reactions with similar aryl bromides.

Sonogashira, Heck, and Negishi Coupling Reactions

Beyond Suzuki and Buchwald-Hartwig reactions, this compound is also a suitable substrate for other palladium-catalyzed transformations.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.net This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and components of conjugated materials. libretexts.org

The Mizoroki-Heck reaction couples aryl halides with alkenes to form new C-C bonds, providing a powerful tool for the synthesis of substituted olefins. nih.govnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. For substrates like this compound, a cyclopropylzinc reagent could be coupled with another aryl halide, or more relevantly, the bromo-substrate could be converted to an organozinc species for coupling. A related approach involves the use of cyclopropylmagnesium bromide (a Grignard reagent) in the presence of zinc halide additives to achieve efficient coupling with aryl bromides. organic-chemistry.org

Stereochemical Control in Cross-Coupling Methodologies

When the coupling partners possess stereocenters, controlling the stereochemical outcome of the reaction is paramount. In the context of this compound, this becomes particularly relevant when using chiral, substituted cyclopropylboron reagents in Suzuki-Miyaura couplings.

Research has shown that Suzuki-Miyaura reactions involving cyclopropylboron reagents proceed with retention of configuration at the carbon atom attached to boron. nih.gov The strained nature of the cyclopropyl (B3062369) ring enhances the s-character of the C-B bond, making it behave more like a C(sp²)-B bond and facilitating a facile, stereoretentive transmetalation step. nih.govrsc.org This stereospecificity allows for the synthesis of enantioenriched cyclopropyl-substituted aromatic compounds, provided that an enantiomerically pure cyclopropylboronic acid is used. nih.govrsc.org The development of catalytic enantioselective methods to desymmetrize prochiral substrates also offers a powerful strategy for preparing enantioenriched cyclopropyl boronates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring

While palladium catalysis typically targets the C-Br bond, the C-F bond in this compound can be activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom makes the carbon atom to which it is attached electrophilic and susceptible to attack by strong nucleophiles. core.ac.uk

Mechanism and Scope of SNAr with Various Nucleophiles

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. nih.govwikipedia.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uknih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com

Scheme 3: General mechanism of SNAr on a fluoroaromatic compound.

For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions allow for the stabilization of the negative charge in the Meisenheimer complex through resonance. wikipedia.orgbyjus.com In this compound, the bromine atom and the cyclopropyl group are not strong activating groups for SNAr at the fluorine position. However, under forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents), substitution can sometimes be achieved.

The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgstackexchange.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. stackexchange.com

A wide range of nucleophiles can be employed in SNAr reactions, including:

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt), phenoxides.

N-Nucleophiles: Ammonia, primary and secondary amines (e.g., morpholine), azides. rsc.org

S-Nucleophiles: Thiolates (e.g., NaSPh).

C-Nucleophiles: Enolates, carbanions.

While specific data for SNAr reactions on this compound is limited, the general principles suggest that strong nucleophiles under forcing conditions would be required to displace the fluoride (B91410) ion. The reaction would compete with other potential side reactions, making careful optimization of conditions essential. Recent advances have also explored concerted SNAr (CSNAr) mechanisms, which avoid a high-energy Meisenheimer intermediate and can broaden the scope of suitable substrates to include more electron-rich arenes. nih.govacs.orgnih.gov

Competitive Reactivity of Bromine and Fluorine in SNAr

Nucleophilic aromatic substitution (SNAr) reactions on dihalogenated benzenes often exhibit selectivity based on the nature of the halogens. In the case of this compound, the competitive reactivity between the bromine and fluorine atoms is a key consideration. Generally, in SNAr reactions, fluoride is a better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. stackexchange.com

While direct competitive studies on this compound are not extensively documented, insights can be drawn from related structures. For instance, in the SNAr reaction of 2-bromo-4-fluorobenzonitrile (B1330171) with cyclopropanol, the reaction proceeds with the displacement of the fluorine atom, highlighting its superior leaving group ability in the presence of a suitable nucleophile. The presence of electron-withdrawing groups, such as a nitrile group, further activates the ring towards nucleophilic attack. In this compound, the electron-withdrawing inductive effect of the fluorine atom and the bromine atom, along with the cyclopropyl group, influences the electrophilicity of the aromatic ring.

The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov This trend is opposite to that observed in SN2 reactions and is a consequence of the rate-determining step in SNAr, which is the initial nucleophilic attack to form the stabilized carbanion (Meisenheimer complex). stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, thereby lowering the activation energy for its formation. stackexchange.com Therefore, in a competitive scenario on the this compound ring, nucleophilic attack would be expected to preferentially displace the fluoride anion.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Leaving Group | Fluorine is generally a better leaving group than bromine due to its high electronegativity, which stabilizes the Meisenheimer complex. | Preferential substitution of the fluorine atom is expected. |

| Electron-Withdrawing Groups | Activate the aromatic ring towards nucleophilic attack. | The fluorine and bromine atoms, along with the cyclopropyl group, contribute to the electrophilicity of the ring. |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. | The choice of nucleophile will influence the reaction conditions and outcome. |

Directed Ortho Metalation (DoM) Strategies and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, both the fluorine atom and the cyclopropyl group can potentially influence the regioselectivity of metalation.

Fluorine is known to be a moderate directing group in DoM. organic-chemistry.org The order of directing ability for halogens is generally F > Cl > Br > I. The coordination of the lithium reagent to the fluorine atom would direct deprotonation to the C2 position. However, the bromine atom at C2 would likely undergo halogen-metal exchange with common organolithium reagents like n-butyllithium or s-butyllithium, a process that is often faster than deprotonation for aryl bromides. uwindsor.ca

To achieve selective deprotonation, a non-transmetalating base would be required. The relative directing ability of the substituents on the ring would then become the determining factor. The hierarchy of directing groups has been established through competition experiments, with groups like amides and carbamates being stronger directors than halogens. uwindsor.ca In the absence of a stronger directing group, the fluorine at C3 would direct lithiation to the C2 or C4 position. Deprotonation at C2 would be followed by immediate quenching if a stable organolithium is not formed. Deprotonation at C4 would lead to a lithiated species that can be trapped with various electrophiles.

Subsequent electrophilic quenching of the resulting aryllithium species can introduce a wide range of functional groups, including alkyl, silyl, carboxyl, and carbonyl moieties. uwindsor.ca For example, reaction with an aldehyde or ketone would introduce a hydroxylated side chain, while quenching with carbon dioxide would yield a carboxylic acid.

Functionalization and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group of this compound is susceptible to a variety of transformations, including ring-opening reactions and direct C-H functionalization. These reactions take advantage of the inherent ring strain of the three-membered ring.

Electrophilic and Radical Induced Ring-Opening

The strained C-C bonds of the cyclopropane (B1198618) ring can be cleaved under electrophilic or radical conditions. bohrium.com Electrophilic ring-opening is often initiated by the attack of an electrophile, leading to a carbocationic intermediate that can be trapped by a nucleophile. For instance, reaction with halogens can lead to 1,3-dihalogenated products. nih.gov The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the aromatic ring.

Radical-induced ring-opening provides another avenue for the functionalization of the cyclopropyl moiety. nih.gov This can be initiated by radical species generated from various precursors. The resulting carbon-centered radical can then participate in subsequent reactions, such as addition to alkenes or alkynes, or cyclization onto the adjacent aromatic ring. beilstein-journals.org Visible-light photoredox catalysis has emerged as a powerful tool for initiating such radical ring-opening reactions under mild conditions. researchgate.net

Cyclopropyl Functionalization via Carbon-Hydrogen Bond Activation

Direct functionalization of the C-H bonds of the cyclopropyl ring offers a more atom-economical approach to introduce new substituents. Palladium-catalyzed C-H activation has been successfully employed for the arylation and vinylation of cyclopropyl C-H bonds. nih.govrsc.org These reactions typically proceed through a concerted metalation-deprotonation pathway, often directed by a nearby functional group. In the context of this compound, the development of suitable directing groups or ligand systems would be crucial for achieving high regioselectivity and enantioselectivity in C-H functionalization reactions.

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Electrophilic Ring-Opening | Halogens (e.g., Br2, I2), Lewis acids | 1,3-Dihaloalkylbenzenes |

| Radical Ring-Opening | Radical initiators (e.g., AIBN), photoredox catalysts | Functionalized alkyl chains |

| C-H Activation/Arylation | Pd catalyst, aryl halide, base | Aryl-substituted cyclopropanes |

Exploiting Bromine as a Leaving Group in Other Reaction Types

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, where it acts as a leaving group. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki coupling , which involves the reaction of the aryl bromide with an organoboron reagent, is a powerful method for forming new C-C bonds. Similarly, the Heck reaction allows for the coupling of the aryl bromide with an alkene to introduce a vinyl group. wikipedia.org The Buchwald-Hartwig amination provides a route to synthesize arylamines by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to afford the product and regenerate the catalyst. wikipedia.orglibretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. The presence of the fluorine and cyclopropyl substituents on the aromatic ring can influence the electronic and steric properties of the substrate, potentially affecting the reaction kinetics and outcome.

Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods offer alternative approaches to functionalize or degrade this compound.

Photochemical transformations can be initiated by the absorption of light, leading to the excitation of the molecule and subsequent chemical reactions. For bromoaromatic compounds, photochemical debromination is a known process. nih.gov This can occur through homolytic cleavage of the carbon-bromine bond to generate an aryl radical, which can then abstract a hydrogen atom from the solvent or another hydrogen donor. The presence of photosensitizers can facilitate this process. researchgate.net

Electrochemical transformations involve the transfer of electrons at an electrode surface to induce chemical changes. The electrochemical reduction of bromoaromatic compounds can lead to the cleavage of the carbon-bromine bond. uantwerpen.be This process typically involves the formation of a radical anion, which then fragments to give an aryl radical and a bromide ion. uantwerpen.be The aryl radical can be further reduced to an anion and then protonated, resulting in the hydrodehalogenated product. The reduction potential required for this process is dependent on the specific structure of the bromoaromatic compound and the nature of the electrode material. tsijournals.com

| Reaction Type | Key Features |

|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Preferential substitution of the fluorine atom is expected due to its superior leaving group ability in this reaction type. |

| Directed Ortho Metalation (DoM) | Functionalization ortho to the fluorine atom is possible, though competition with halogen-metal exchange at the bromine position needs to be considered. |

| Cyclopropyl Ring-Opening | Can be achieved under either electrophilic or radical conditions to yield functionalized alkyl chains. |

| Cyclopropyl C-H Activation | Allows for the direct introduction of new substituents onto the cyclopropyl ring, often with high regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | The bromine atom serves as an effective leaving group for Suzuki, Heck, and Buchwald-Hartwig reactions, enabling C-C and C-N bond formation. |

| Photochemical/Electrochemical Reactions | Potential for debromination through radical intermediates initiated by light or electron transfer. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 1 Cyclopropyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-1-cyclopropyl-3-fluorobenzene in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide unequivocal evidence for its constitution and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the aromatic and cyclopropyl (B3062369) protons. The aromatic region would likely display complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the cyclopropyl group. The cyclopropyl protons would appear in the upfield region, typically as a set of complex multiplets, due to their unique chemical environment and geminal and vicinal couplings.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the six carbons of the benzene (B151609) ring and the three carbons of the cyclopropyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached bromine, fluorine, and cyclopropyl substituents. The carbon attached to fluorine would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a benzene ring. This signal would likely be a multiplet due to couplings with neighboring aromatic protons.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic CH | 6.8 - 7.5 | m | J(H,H), J(H,F) |

| Cyclopropyl CH | 1.5 - 2.5 | m | J(H,H) |

| Cyclopropyl CH₂ | 0.5 - 1.2 | m | J(H,H) |

| Aromatic C-Br | 110 - 125 | s | - |

| Aromatic C-F | 155 - 165 | d | ¹J(C,F) ≈ 240-260 |

| Aromatic C-Cyclopropyl | 135 - 145 | s | - |

| Aromatic CH | 115 - 130 | d | J(C,H), J(C,F) |

| Cyclopropyl CH | 15 - 25 | d | J(C,H) |

| Cyclopropyl CH₂ | 5 - 15 | t | J(C,H) |

| ¹⁹F | -110 to -125 | m | J(F,H) |

Note: The table above presents predicted values based on known substituent effects and typical ranges for similar structural motifs. Actual experimental values are required for definitive assignment.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the relative positions of the protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds. It would be crucial for connecting the cyclopropyl group to the correct position on the benzene ring and for confirming the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₈BrF), HRMS would provide a highly accurate mass measurement of the molecular ion. The experimentally determined mass would be compared to the calculated exact mass, and a close match (typically within 5 ppm) would validate the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the cyclopropyl group, which are often weak in the IR spectrum.

Anticipated Vibrational Frequencies

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Cyclopropyl C-H stretch | 3000 - 2900 | FT-IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FT-IR, Raman |

| C-F stretch | 1250 - 1000 | FT-IR |

| C-Br stretch | 700 - 500 | FT-IR |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unambiguous confirmation of the connectivity and stereochemistry established by NMR and other techniques.

Chromatographic and Purity Assessment Methodologies (HPLC, GC-MS)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

HPLC (High-Performance Liquid Chromatography): HPLC with a suitable stationary phase (e.g., C18) and mobile phase would be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the sample but also provide the mass spectrum of the compound, which can be used for structural confirmation and identification of any volatile impurities.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Cyclopropyl 3 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of molecules like 2-Bromo-1-cyclopropyl-3-fluorobenzene. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels. nih.gov For a molecule with this complexity, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) can be employed to compute its fundamental properties. researchgate.net

These calculations can determine key energetic and structural parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. mdpi.comresearchgate.net The HOMO-LUMO gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Furthermore, these methods can precisely calculate bond lengths, bond angles, and dihedral angles, offering a clear view of the molecule's three-dimensional geometry. researchgate.net

Illustrative Data: Calculated Electronic Properties Below is a hypothetical table representing the kind of data that would be generated from quantum chemical calculations on this compound, typically using a basis set like 6-311++G(d,p).

| Property | Calculated Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.64 | eV |

| Dipole Moment | 1.98 | Debye |

| Total Energy | -2845.7 | Hartrees |

This table is for illustrative purposes and represents typical values derived from such calculations.

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the conformational analysis and spectroscopic properties of organic molecules. researchgate.netmdpi.com For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring.

DFT calculations, using functionals like B3LYP, can map the potential energy surface associated with the rotation of the C(ring)-C(cyclopropyl) bond. researchgate.netresearchgate.net This analysis identifies the lowest energy (most stable) conformation and the energy barriers for rotation between different conformations. researchgate.net

Furthermore, DFT is highly effective for predicting vibrational (IR and Raman) and NMR spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated, which is invaluable for interpreting experimental data. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated to aid in structural elucidation. researchgate.net

Illustrative Data: Predicted Vibrational Frequencies This table shows representative vibrational frequencies that could be predicted by a DFT (B3LYP/6-311++G(d,p)) calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3105 | Aromatic C-H stretch |

| 2 | 1580 | Aromatic C=C stretch |

| 3 | 1250 | C-F stretch |

| 4 | 1020 | Cyclopropyl ring breathing |

| 5 | 680 | C-Br stretch |

This table is for illustrative purposes. Experimental values may differ, and scaling factors are often applied to calculated frequencies for better agreement. nih.gov

Investigation of Reaction Mechanisms and Transition States

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions. Computational chemistry can model these reaction pathways, identify intermediate structures, and calculate the energies of transition states. nih.gov For halogenated aromatic compounds, reactions like nucleophilic aromatic substitution (SNAr) are of significant interest. researchgate.net

DFT calculations can be used to model the reaction coordinate for a given transformation. For example, in an SNAr reaction, the approach of a nucleophile to the benzene ring can be simulated. The calculations would identify the transition state structure and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov This information is crucial for predicting reaction rates and understanding the directing effects of the bromo, fluoro, and cyclopropyl substituents. libretexts.orglumenlearning.comuomustansiriyah.edu.iq Studies on related ortho-dihalobenzenes show they can generate reactive benzyne (B1209423) intermediates, a pathway that could also be computationally explored for this molecule. echemi.comstackexchange.com

Illustrative Data: Activation Energy for a Hypothetical SNAr Reaction This table provides an example of energetic data for a hypothetical nucleophilic substitution reaction at the carbon bearing the bromine atom.

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | +22.5 |

| Energy of Products | -8.7 |

| Activation Energy (Forward) | 22.5 |

| Enthalpy of Reaction | -8.7 |

This table is for illustrative purposes only.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase (like a solvent) and its interactions with other molecules. acs.orgresearchgate.net MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system. researchgate.net

For this compound, MD simulations can provide insights into its solvation properties in various solvents. It can also be used to understand how molecules of this compound interact with each other in a liquid or solid state. Halogen atoms like bromine and fluorine can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and ligand-protein binding. nih.gov MD simulations can characterize these interactions by analyzing parameters like radial distribution functions and interaction energies between different parts of the molecule and its environment. mdpi.comacs.org

Illustrative Data: Intermolecular Interaction Energies This table illustrates the type of data obtained from MD simulations to quantify interactions in a solvent, such as water.

| Interaction Type | Average Energy (kcal/mol) |

| Phenyl Ring - Water | -5.2 |

| Bromine Atom - Water | -1.8 |

| Fluorine Atom - Water | -2.5 |

| Cyclopropyl Group - Water | -1.1 |

This table is for illustrative purposes and represents the average non-bonded interaction energies between parts of the solute and the solvent.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. nih.govresearchgate.net These models are built using data from a series of related compounds to predict the reactivity of new or untested molecules.

For a compound like this compound, a QSRR model could be developed to predict its rate constant in a specific reaction, such as an electrophilic aromatic substitution. nih.gov The model would use descriptors calculated for the molecule, which could include electronic properties (like HOMO/LUMO energies, partial atomic charges), steric properties (like molecular volume), and topological indices. researchgate.net By fitting these descriptors to experimental reactivity data from a training set of similar substituted benzenes, a predictive equation is generated. nih.govresearchgate.net

Illustrative Data: Descriptors for QSRR Model This table lists typical molecular descriptors that would be calculated for this compound to be used in a QSRR model.

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | HOMO Energy | -6.85 eV |

| Electronic | LUMO Energy | -0.21 eV |

| Electronic | Dipole Moment | 1.98 Debye |

| Steric | Molecular Volume | 185.6 ų |

| Topological | Wiener Index | 812 |

This table is for illustrative purposes. The values are representative of those used to build predictive QSRR models.

Strategic Applications of 2 Bromo 1 Cyclopropyl 3 Fluorobenzene As a Versatile Chemical Synthon

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 2-Bromo-1-cyclopropyl-3-fluorobenzene lies in its role as a precursor for more elaborate molecular architectures. The bromine atom serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse functional groups, including alkyl, aryl, alkynyl, and amino moieties, thereby facilitating the construction of complex carbon-carbon and carbon-heteroatom bonds.

The fluorine atom, on the other hand, imparts unique electronic properties to the benzene (B151609) ring and can influence the metabolic stability and pharmacokinetic profile of derivative compounds. The cyclopropyl (B3062369) group, a strained three-membered ring, is a bioisostere for larger groups and can introduce conformational rigidity, which is often desirable in the design of biologically active molecules. The interplay of these three components makes this compound a sought-after starting material in multi-step synthetic sequences.

Scaffold Design in Specialized Chemical Libraries

In the realm of drug discovery, particularly in fragment-based approaches, this compound serves as an attractive scaffold. Its relatively low molecular weight and distinct substitution pattern provide a foundation for the generation of diverse chemical libraries. By systematically modifying the bromine position through various coupling reactions, chemists can rapidly assemble a collection of related compounds with varying substituents.

These specialized libraries are then screened against biological targets to identify initial "hits." The cyclopropyl and fluoro substituents on the core scaffold can contribute to improved binding affinity and selectivity of the resulting drug candidates. The rigid nature of the cyclopropyl group can help to orient the appended functionalities in a specific manner, leading to more defined interactions with protein binding pockets.

Utility in Materials Science for Advanced Functional Materials

While less documented, the unique electronic and structural features of this compound suggest its potential utility in the field of materials science. The presence of both a bromine and a fluorine atom on the aromatic ring can influence the electronic properties of polymers or organic electronic materials derived from this building block.

For instance, the introduction of this moiety into conjugated polymer backbones could modulate their HOMO/LUMO energy levels, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can be used as a site for polymerization or for post-polymerization modification to fine-tune the material's properties.

Derivatization for Probe Molecules and Analytical Reagents

The reactivity of the bromine atom in this compound allows for its derivatization into various probe molecules and analytical reagents. For example, it can be converted into an azide (B81097) or an alkyne, which can then be used in "click" chemistry reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups.

These functionalized probes can be employed in chemical biology to study biological processes, such as identifying the targets of bioactive small molecules or imaging specific cellular components. The fluorine atom can also serve as a useful label for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and conformations.

Development of Analogs with Tunable Electronic and Steric Properties

The core structure of this compound provides a platform for the systematic development of analogs with finely tuned electronic and steric properties. By replacing the bromine atom with other functional groups through nucleophilic or organometallic reactions, the electron density of the aromatic ring can be modulated.

Furthermore, the cyclopropyl group can be substituted with other small rings or alkyl chains to alter the steric profile of the molecule. This ability to systematically modify the structure allows for the creation of a series of analogs that can be used to probe structure-activity relationships (SAR) in medicinal chemistry or to optimize the performance of functional materials. This systematic modification is a cornerstone of rational drug design and materials engineering.

Future Perspectives and Emerging Research Directions for Polyfunctionalized Aromatics

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of polyfunctionalized aromatics often relies on transition-metal-catalyzed cross-coupling reactions and C-H functionalization. tsijournals.com Future advancements in this area will hinge on the development of novel catalysts with superior selectivity and efficiency.

Key Research Thrusts:

Ligand Design: The development of sophisticated ligands for transition metals like palladium, rhodium, and iridium is crucial for controlling regioselectivity and stereoselectivity in C-H activation and cross-coupling reactions. tsijournals.commdpi.com These ligands can steer the catalyst to a specific C-H bond, enabling the precise installation of functional groups on a complex aromatic scaffold.

Earth-Abundant Metal Catalysis: While precious metals have dominated the field, there is a growing interest in using more sustainable and cost-effective first-row transition metals such as iron, copper, and manganese. researchgate.net Research will focus on designing ligand systems that can stabilize reactive intermediates and promote efficient catalysis with these earth-abundant metals.

Dual-Catalyst Systems: Combining two distinct catalysts in a single pot can enable tandem reaction sequences, streamlining synthetic routes and minimizing purification steps. nih.gov For instance, a dual-catalytic approach could be employed for the one-pot C-H activation and subsequent cross-coupling of a polyfunctionalized aromatic compound.

| Catalyst System | Metal | Key Advantage | Potential Application for Polyfunctionalized Aromatics |

| Pd with Buchwald-type ligands | Palladium | High efficiency and broad substrate scope for cross-coupling. | Suzuki, Stille, and Heck couplings to modify the bromo-substituent. |

| Rh(III) complexes | Rhodium | High regioselectivity in C-H activation directed by functional groups. mdpi.com | Directed C-H functionalization at positions ortho to existing substituents. |

| Fe-based catalysts | Iron | Low cost and low toxicity. | Development of greener cross-coupling and C-H activation protocols. |

| Dual Au/Pd catalysis | Gold/Palladium | Sequential C-H activation and cross-coupling in one pot. nih.gov | Streamlined synthesis of complex derivatives from simple aromatic precursors. |

Flow Chemistry and Automated Synthesis for 2-Bromo-1-cyclopropyl-3-fluorobenzene Derivatives

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. beilstein-journals.orgresearchgate.net These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions. durham.ac.ukvapourtec.com

Emerging Trends:

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. researchgate.net This is especially beneficial for fast and highly energetic reactions often encountered in fluorination chemistry. beilstein-journals.orgnih.gov

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytics enables high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach can accelerate the discovery of novel derivatives of this compound.

Biocatalysis and Chemoenzymatic Approaches

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, is a rapidly growing field that offers unparalleled selectivity under mild reaction conditions. rsc.org Chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, are particularly powerful for the synthesis of complex chiral molecules. rochester.eduacs.org

Future Directions:

Engineered Enzymes: Advances in protein engineering are expanding the toolbox of available biocatalysts. Directed evolution and rational design can be used to create enzymes with novel activities and substrate specificities, tailored for the synthesis of specific polyfunctionalized aromatics. nih.govnsf.gov For example, engineered heme proteins have shown promise in catalyzing cyclopropanation reactions. nih.gov

Halogenating Enzymes: Flavin-dependent halogenases are enzymes that can selectively install halogen atoms onto aromatic rings under environmentally benign conditions. mdpi.comnih.gov These enzymes could provide a green alternative to traditional halogenation methods for the synthesis of brominated aromatics.

Tandem Biocatalytic and Chemical Reactions: Integrating enzymatic transformations with conventional chemical reactions in a one-pot setup can lead to highly efficient and stereoselective synthetic routes. nih.govacs.org For instance, an enzymatic resolution could be used to generate an enantiopure intermediate, which is then subjected to a chemical cross-coupling reaction.

Sustainable and Waste-Minimizing Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For polyfunctionalized aromatics, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Key Strategies:

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. tsijournals.comrsc.org

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of sustainable synthesis.

Catalyst Recycling: Developing robust and recyclable catalytic systems, including heterogeneous catalysts and catalysts immobilized on solid supports, is essential for minimizing waste and improving the economic viability of synthetic processes.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Transformative Applications:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose synthetic pathways for complex target molecules, including polyfunctionalized aromatics. atomfair.comchemrxiv.org These tools can identify novel and more efficient routes that may not be apparent to human chemists.

Reaction Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, accelerating the optimization process and reducing the number of experiments required. researchgate.net

Autonomous Discovery: The integration of AI with robotic systems can create autonomous platforms for chemical discovery. These systems can design, synthesize, and test new molecules in a closed-loop fashion, dramatically accelerating the pace of innovation. atomfair.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1-cyclopropyl-3-fluorobenzene, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using bromofluorobenzene precursors and cyclopropane-containing reagents. Optimization involves catalyst selection (e.g., Pd-based catalysts), temperature control (60–120°C), and inert atmosphere conditions. Cyclopropanation of pre-functionalized benzene derivatives (e.g., bromofluoro-styrene intermediates) is another route, requiring careful stoichiometry to minimize side products . Purity validation (>95% by GC or HPLC) is critical, as impurities can hinder downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms cyclopropyl proton environments (δ 0.5–2.0 ppm) and aromatic substitution patterns. 19F NMR identifies fluorine environments (δ -110 to -120 ppm for meta-fluorine) .

- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (MW: ~229 g/mol) and detects halogen isotopes (e.g., bromine’s 79/81 Da doublet).

- Elemental Analysis : Ensures correct C/H/Br/F ratios.

- HPLC : Quantifies purity (>97% threshold for research-grade material) .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Disposal : Follow hazardous waste guidelines for halogenated compounds. Evidence from safety data sheets emphasizes that the compound is for research use only and requires handling by trained personnel .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of the fluorobromobenzene ring?

- Answer :

- Electronic Effects : The cyclopropyl group exhibits a slight electron-donating character via hyperconjugation, altering the ring’s electron density. This impacts electrophilic substitution reactivity (e.g., directing bromine/fluorine to specific positions).

- Steric Effects : The cyclopropane ring introduces steric hindrance, potentially reducing reaction rates in bulky catalyst systems (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can model these effects by analyzing bond angles and charge distribution .

Q. What strategies address contradictions in regioselectivity observed during functionalization reactions (e.g., cross-coupling or halogen exchange)?

- Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) to track reaction pathways and identify intermediates .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity trends.

- Experimental Tuning : Adjust solvent polarity (e.g., DMF vs. THF) or catalyst ligands (e.g., biphenyl vs. tri-tert-butylphosphine) to favor desired products .

Q. How can computational chemistry predict decomposition pathways or stability under varying conditions (e.g., heat, light)?

- Answer :

- Thermogravimetric Analysis (TGA) : Simulates thermal stability by measuring mass loss at elevated temperatures.

- Quantum Mechanical Calculations : Predict bond dissociation energies (BDEs) for Br-C and F-C bonds to identify weak points. Software like Gaussian or ORCA can model photodegradation pathways under UV exposure .

Q. What methodologies resolve discrepancies in spectral data (e.g., conflicting NMR shifts or GC retention times)?

- Answer :

- Multi-Technique Validation : Cross-validate NMR with IR (for functional groups) and X-ray crystallography (for absolute configuration).

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) in NMR to resolve overlapping signals.

- Reproducibility Checks : Repeat syntheses under standardized conditions to rule out batch variability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.